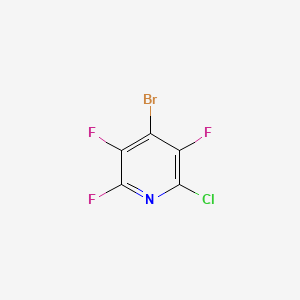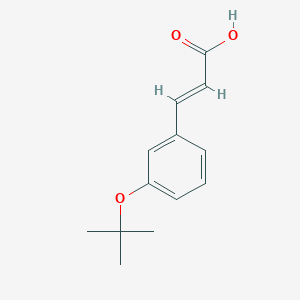
4-Bromo-2-chloro-3,5,6-trifluoropyridine
概要
説明
4-Bromo-2-chloro-3,5,6-trifluoropyridine is a halogenated pyridine derivative with the molecular formula C5HBrClF3N and a molecular weight of 246.41 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyridine ring, making it a versatile building block in organic synthesis and various chemical applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-3,5,6-trifluoropyridine typically involves halogenation reactions. One common method is the direct fluorination of pyridine derivatives using fluorinating agents such as cesium fluoride (CsF) or sulfur tetrafluoride (SF4) . The reaction conditions often require controlled temperatures and the presence of catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes. These processes utilize advanced fluorination techniques and specialized equipment to ensure the efficient and safe handling of reactive intermediates. The use of continuous flow reactors and automated systems enhances the scalability and reproducibility of the synthesis .
化学反応の分析
Types of Reactions
4-Bromo-2-chloro-3,5,6-trifluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace the halogen atoms on the pyridine ring.
Suzuki-Miyaura Coupling: It is commonly used in palladium-catalyzed cross-coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used in the presence of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are employed in the presence of bases like potassium carbonate (K2CO3) and solvents such as ethanol or toluene.
Major Products Formed
The major products formed from these reactions include substituted pyridines, biaryl compounds, and various functionalized derivatives that find applications in pharmaceuticals, agrochemicals, and materials science .
科学的研究の応用
4-Bromo-2-chloro-3,5,6-trifluoropyridine is widely used in scientific research due to its unique chemical properties:
作用機序
The mechanism of action of 4-Bromo-2-chloro-3,5,6-trifluoropyridine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms enhances its reactivity and allows it to participate in various chemical transformations. The compound can act as an electrophile in nucleophilic substitution reactions, facilitating the formation of new chemical bonds .
類似化合物との比較
Similar Compounds
4-Bromo-2,3,5,6-tetrafluoropyridine: This compound has a similar structure but with an additional fluorine atom, leading to different reactivity and applications.
4-Bromo-2-chlorophenol: While structurally related, this compound has different functional groups and is used in different chemical contexts.
4-Bromo-2,3,5,6-tetrafluorobenzonitrile: Another fluorinated aromatic compound with distinct properties and applications.
Uniqueness
4-Bromo-2-chloro-3,5,6-trifluoropyridine stands out due to its unique combination of halogen atoms, which imparts specific reactivity and versatility in organic synthesis. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial processes .
特性
IUPAC Name |
4-bromo-2-chloro-3,5,6-trifluoropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5BrClF3N/c6-1-2(8)4(7)11-5(10)3(1)9 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJBPYXQNAVFNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(N=C1F)Cl)F)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5BrClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(3'-Methoxy[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B3043651.png)


![7-Hydroxypyrazolo[1,5-A]pyrimidine-6-carbonitrile](/img/structure/B3043658.png)








